Cas no 2229934-60-3 (6-chloro-1-methylisoquinoline)

6-Chloro-1-methylisoquinoline is a heterocyclic organic compound featuring a chloro substituent at the 6-position and a methyl group at the 1-position of the isoquinoline scaffold. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-deficient aromatic system facilitates nucleophilic substitution reactions, while the methyl group enhances stability and modulates steric effects. The compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling under controlled conditions is recommended due to its potential sensitivity to moisture and light.
6-chloro-1-methylisoquinoline structure
6-chloro-1-methylisoquinoline structure
Product name:6-chloro-1-methylisoquinoline
CAS No:2229934-60-3
MF:C10H8ClN
Molecular Weight:177.630221366882
MDL:MFCD31667935
CID:5164717
PubChem ID:58861253

6-chloro-1-methylisoquinoline 化学的及び物理的性質

名前と識別子

    • Isoquinoline, 6-chloro-1-methyl-
    • 6-chloro-1-methylisoquinoline
    • MDL: MFCD31667935
    • インチ: 1S/C10H8ClN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3
    • InChIKey: FZBXFZBISJHABX-UHFFFAOYSA-N
    • SMILES: C1(C)C2=C(C=C(Cl)C=C2)C=CN=1

6-chloro-1-methylisoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2009505-0.25g
6-chloro-1-methylisoquinoline
2229934-60-3 95.0%
0.25g
$289.0 2025-02-19
Chemenu
CM466157-1g
6-chloro-1-methylisoquinoline
2229934-60-3 95%+
1g
$*** 2023-03-30
Enamine
EN300-2009505-0.5g
6-chloro-1-methylisoquinoline
2229934-60-3 95.0%
0.5g
$480.0 2025-02-19
Enamine
EN300-2009505-2.5g
6-chloro-1-methylisoquinoline
2229934-60-3 95.0%
2.5g
$1202.0 2025-02-19
Enamine
EN300-2009505-10g
6-chloro-1-methylisoquinoline
2229934-60-3 95%
10g
$2638.0 2023-09-16
A2B Chem LLC
AY05808-1g
6-chloro-1-methylisoquinoline
2229934-60-3 95%
1g
$682.00 2024-04-20
Aaron
AR01FL6K-2.5g
6-chloro-1-methylisoquinoline
2229934-60-3 95%
2.5g
$1678.00 2023-12-14
A2B Chem LLC
AY05808-10g
6-chloro-1-methylisoquinoline
2229934-60-3 95%
10g
$2812.00 2024-04-20
Enamine
EN300-2009505-0.1g
6-chloro-1-methylisoquinoline
2229934-60-3 95.0%
0.1g
$202.0 2025-02-19
Enamine
EN300-2009505-5.0g
6-chloro-1-methylisoquinoline
2229934-60-3 95.0%
5.0g
$1779.0 2025-02-19

6-chloro-1-methylisoquinoline 関連文献

6-chloro-1-methylisoquinolineに関する追加情報

Introduction to 6-chloro-1-methylisoquinoline (CAS No. 2229934-60-3)

6-chloro-1-methylisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 2229934-60-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds known for their diverse biological activities and pharmaceutical applications. The presence of both a chlorine substituent and a methyl group on the isoquinoline core imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural features of 6-chloro-1-methylisoquinoline contribute to its potential as an intermediate in the synthesis of various bioactive molecules. The chlorine atom at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group at the 1-position influences electronic distribution and steric interactions. These modifications make the compound a versatile building block for designing novel therapeutic agents targeting various diseases.

In recent years, there has been growing interest in isoquinoline derivatives due to their demonstrated efficacy in modulating biological pathways associated with cancer, inflammation, and neurodegenerative disorders. Research has highlighted the potential of 6-chloro-1-methylisoquinoline as a precursor in developing small-molecule inhibitors that interact with specific protein targets. For instance, studies have explored its role in synthesizing compounds that inhibit kinases and other enzymes involved in tumor progression, showcasing its promise in oncology research.

One of the most compelling aspects of 6-chloro-1-methylisoquinoline is its utility in generating derivatives with enhanced pharmacokinetic properties. By leveraging its reactive sites, researchers have synthesized analogs with improved solubility, bioavailability, and metabolic stability. These modifications are critical for translating laboratory findings into effective clinical therapies. Furthermore, computational modeling and high-throughput screening have been employed to identify structural motifs within 6-chloro-1-methylisoquinoline that enhance binding affinity to biological targets, further optimizing its drug-like characteristics.

The compound’s relevance extends beyond oncology; it has also been investigated for its potential in treating infectious diseases and inflammatory conditions. For example, derivative compounds based on 6-chloro-1-methylisoquinoline have shown activity against bacterial and viral pathogens by interfering with essential metabolic pathways. This broad spectrum of activity underscores the versatility of this scaffold and its potential for addressing multiple therapeutic challenges.

Advances in synthetic methodologies have significantly improved access to 6-chloro-1-methylisoquinoline, enabling large-scale production for research and commercial purposes. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have streamlined the synthesis process, reducing costs and improving yields. These advancements are crucial for facilitating further exploration of the compound’s pharmacological profile and therapeutic potential.

The integration of 6-chloro-1-methylisoquinoline into drug discovery pipelines aligns with current trends toward precision medicine and targeted therapy. By tailoring derivatives to interact specifically with disease-causing mechanisms, researchers aim to develop treatments with minimal side effects and high efficacy. The compound’s unique structural features provide a foundation for creating molecules that can selectively modulate pathological processes without disrupting normal physiological functions.

Future directions in research on 6-chloro-1-methylisoquinoline include exploring its role in modulating neuroinflammatory pathways associated with Alzheimer’s disease and other neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound may interfere with amyloid-beta aggregation and tau hyperphosphorylation—key pathological hallmarks of these conditions. Such findings open new avenues for developing neuroprotective therapies based on isoquinoline chemistry.

Additionally, the environmental impact of synthesizing and utilizing 6-chloro-1-methylisoquinoline has been considered in recent investigations. Green chemistry principles have been applied to develop more sustainable synthetic routes, minimizing waste generation and reducing reliance on hazardous reagents. These efforts are essential for ensuring that pharmaceutical development remains environmentally responsible while maintaining high standards of efficacy and safety.

In conclusion, 6-chloro-1-methylisoquinoline (CAS No. 2229934-60-3) represents a promising scaffold for developing novel therapeutic agents across multiple disease areas. Its unique structural features, combined with advances in synthetic chemistry and computational biology, position it as a key intermediate in medicinal chemistry research. As ongoing studies continue to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in pharmaceutical science.

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